Delineation of Target Engagement: Binding Affinity at RXFP1 Compared to N-Substituted Analogs
In a targeted binder screen against the Relaxin receptor 1 (RXFP1), the unsubstituted core 2-(Cyclohexylcarbonylamino)benzamide demonstrated no detectable binding (EC50 > 100,000 nM), classifying it as a 'Poor Binder' [1]. This inactivity is a valuable differentiator for procurement; it serves as a clean negative control compound. In stark contrast, the closely related analog 2-(Cyclohexanecarbonylamino)-N-[4-(trifluoromethyl)phenyl]benzamide, which features an N-aryl substitution, shows measurable, albeit weak, activity with an EC50 of 94,000 nM [1]. The quantitative difference in activity highlights a critical SAR inflection point: the introduction of an N-aryl substituent is necessary to induce measurable target binding, making the unsubstituted core essential for studies requiring a matched, inactive molecular probe for target identification or specificity profiling.
| Evidence Dimension | Binding affinity (EC50) at human Relaxin receptor 1 (RXFP1) |
|---|---|
| Target Compound Data | EC50 > 100,000 nM (classified as a poor/non-binder) |
| Comparator Or Baseline | 2-(Cyclohexanecarbonylamino)-N-[4-(trifluoromethyl)phenyl]benzamide: EC50 = 94,000 nM |
| Quantified Difference | The target compound is inactive, while the comparator shows at least 5.88% of the maximal efficacy required for binding, representing an infinite-fold difference in potency. |
| Conditions | In vitro binding assay against the RXFP1 target, as curated in the Therapeutic Target Database (TTD). |
Why This Matters
For scientists procuring compounds for GPCR screening panels, this data confirms that 2-(cyclohexylcarbonylamino)benzamide is the correct choice for an inactive control or a starting scaffold for fragment-based drug discovery where the N-position remains free for subsequent library enumeration, a role that N-substituted analogs cannot fulfill.
- [1] IDRB Lab. (n.d.). Target Poor or Non Binder(s) Information for Relaxin receptor 1 (RXFP1). Retrieved from https://idrblab.net/ttd/data/target-binder/details/t73696 View Source
